Cas no 592555-22-1 (1-(1-methyl-1H-imidazol-5-yl)propan-1-one)

1-(1-methyl-1H-imidazol-5-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(1-methyl-1H-imidazol-5-yl)-1-Propanone
- 1-Propanone,1-(1-methyl-1H-imidazol-5-yl)-(9CI)
- 1-Propanone, 1-(1-methyl-1H-imidazol-5-yl)-
- SCHEMBL8916921
- 1-(3-METHYLIMIDAZOL-4-YL)PROPAN-1-ONE
- 1-(1-methyl-1H-imidazol-5-yl)propan-1-one
- Z1216833829
- AKOS017413719
- 592555-22-1
- EN300-126873
- DB-323155
-
- インチ: InChI=1S/C7H10N2O/c1-3-7(10)6-4-8-5-9(6)2/h4-5H,3H2,1-2H3
- InChIKey: QZUSGFQVNBUUPC-UHFFFAOYSA-N
- SMILES: CCC(=O)C1=CN=CN1C
計算された属性
- 精确分子量: 138.079312947g/mol
- 同位素质量: 138.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 136
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.9Ų
- XLogP3: 0.5
1-(1-methyl-1H-imidazol-5-yl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M222798-5mg |
1-(1-methyl-1H-imidazol-5-yl)propan-1-one |
592555-22-1 | 5mg |
$ 50.00 | 2022-06-04 | ||
TRC | M222798-50mg |
1-(1-methyl-1H-imidazol-5-yl)propan-1-one |
592555-22-1 | 50mg |
$ 320.00 | 2022-06-04 | ||
Enamine | EN300-126873-0.5g |
1-(1-methyl-1H-imidazol-5-yl)propan-1-one |
592555-22-1 | 95% | 0.5g |
$847.0 | 2023-05-20 | |
Enamine | EN300-126873-50mg |
1-(1-methyl-1H-imidazol-5-yl)propan-1-one |
592555-22-1 | 95.0% | 50mg |
$252.0 | 2023-10-02 | |
Enamine | EN300-126873-250mg |
1-(1-methyl-1H-imidazol-5-yl)propan-1-one |
592555-22-1 | 95.0% | 250mg |
$538.0 | 2023-10-02 | |
1PlusChem | 1P00F3CA-50mg |
1-Propanone,1-(1-methyl-1H-imidazol-5-yl)-(9CI) |
592555-22-1 | 95% | 50mg |
$357.00 | 2025-02-27 | |
Enamine | EN300-126873-2500mg |
1-(1-methyl-1H-imidazol-5-yl)propan-1-one |
592555-22-1 | 95.0% | 2500mg |
$2127.0 | 2023-10-02 | |
A2B Chem LLC | AH03370-5g |
1-(1-Methyl-1H-imidazol-5-yl)propan-1-one |
592555-22-1 | 95% | 5g |
$3348.00 | 2024-04-19 | |
A2B Chem LLC | AH03370-10g |
1-(1-Methyl-1H-imidazol-5-yl)propan-1-one |
592555-22-1 | 95% | 10g |
$4948.00 | 2024-04-19 | |
A2B Chem LLC | AH03370-250mg |
1-(1-Methyl-1H-imidazol-5-yl)propan-1-one |
592555-22-1 | 95% | 250mg |
$602.00 | 2024-04-19 |
1-(1-methyl-1H-imidazol-5-yl)propan-1-one 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
1-(1-methyl-1H-imidazol-5-yl)propan-1-oneに関する追加情報
Comprehensive Overview of 1-(1-methyl-1H-imidazol-5-yl)propan-1-one (CAS No. 592555-22-1): Properties, Applications, and Industry Insights
1-(1-methyl-1H-imidazol-5-yl)propan-1-one (CAS No. 592555-22-1) is a specialized organic compound featuring a unique imidazole core structure. This heterocyclic molecule has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for more complex molecules. The compound's molecular formula is C7H10N2O, with a molecular weight of 138.17 g/mol, making it particularly valuable for small-molecule drug discovery and material science applications.
Recent advancements in heterocyclic chemistry have highlighted the importance of imidazole derivatives like 1-(1-methyl-1H-imidazol-5-yl)propan-1-one in modern synthetic workflows. Researchers frequently search for "imidazole-based catalysts" or "N-methylimidazole applications," reflecting the growing interest in this compound class. The propanone moiety attached to the imidazole ring enhances its utility in cross-coupling reactions, a topic trending in green chemistry discussions.
The compound's physicochemical properties make it suitable for various high-throughput screening applications. With a melting point range of 85-89°C and good solubility in polar organic solvents, 592555-22-1 demonstrates excellent stability under standard laboratory conditions. This stability profile aligns with current industry demands for "stable synthetic intermediates" – a frequently searched term among medicinal chemists. The methyl group at the 1-position of the imidazole ring contributes to both the compound's lipophilicity and metabolic stability, key considerations in drug design optimization.
In the context of structure-activity relationship (SAR) studies, 1-(1-methyl-1H-imidazol-5-yl)propan-1-one serves as a valuable scaffold for developing kinase inhibitors and GPCR modulators. These applications connect with trending topics in pharmaceutical research, such as "targeted cancer therapies" and "precision medicine approaches." The compound's ability to participate in click chemistry reactions further enhances its utility in bioconjugation applications, addressing the growing demand for "bioorthogonal chemistry tools" in biopharmaceutical development.
From a synthetic chemistry perspective, CAS 592555-22-1 offers multiple advantages for library synthesis and lead optimization. Its balanced hydrogen bond donor/acceptor profile (2 HBA, 1 HBD) and moderate partition coefficient (logP ~0.8) make it particularly suitable for developing compounds with improved bioavailability. These characteristics align with current industry focus on "Lipinski rule-compliant compounds" and "fragment-based drug discovery" – topics generating substantial search traffic in scientific databases.
The commercial availability of 1-(1-methyl-1H-imidazol-5-yl)propan-1-one has increased significantly in recent years, reflecting its growing importance in medicinal chemistry workflows. Suppliers often highlight its utility as a precursor for fluorescence probes and molecular sensors, addressing the rising demand for "imaging agents for biological systems." The compound's compatibility with microwave-assisted synthesis techniques further enhances its appeal in modern high-efficiency synthesis protocols.
Environmental and safety considerations for 592555-22-1 follow standard laboratory chemical handling protocols. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) should always be used when handling this compound. This aligns with increasing searches for "green chemistry alternatives" and "sustainable synthetic methods" in the chemical industry.
Future research directions for 1-(1-methyl-1H-imidazol-5-yl)propan-1-one may explore its potential in metal-organic frameworks (MOFs) or as a ligand in catalytic systems. These applications connect with trending topics like "porous materials for gas storage" and "organocatalysis," which show increasing search volumes in scientific literature databases. The compound's structural features suggest untapped potential in supramolecular chemistry and materials science applications as well.
In analytical chemistry applications, CAS 592555-22-1 demonstrates excellent characteristics for HPLC analysis and mass spectrometry detection. Its UV absorption profile (λmax ~245 nm) makes it suitable for photochemical studies, addressing researcher interest in "UV-active synthetic intermediates." The compound's stability under various chromatographic conditions further enhances its utility in quality control applications.
The global market for imidazole derivatives like 1-(1-methyl-1H-imidazol-5-yl)propan-1-one continues to expand, driven by growing pharmaceutical R&D expenditures. Market analysts note increasing demand for "custom synthesis building blocks" and "specialty heterocycles" – search terms that reflect the compound's commercial significance. As synthetic methodologies advance, the applications for this versatile intermediate will likely continue to diversify across multiple scientific disciplines.
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